Product packaging for 1-Cyanoethane-1-sulfonamide(Cat. No.:CAS No. 1248038-60-9)

1-Cyanoethane-1-sulfonamide

Cat. No.: B2877848
CAS No.: 1248038-60-9
M. Wt: 134.15
InChI Key: UUVAMAVZNZLSMI-UHFFFAOYSA-N
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Description

1-Cyanoethane-1-sulfonamide is a chemical compound offered for research and development purposes. It features both a sulfonamide group and a nitrile group, making it a potential multi-functional intermediate in organic synthesis. Researchers may explore its use as a precursor in the development of novel molecular entities. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their role as enzyme inhibitors and their presence in various pharmacologically active molecules . The nitrile group can serve as a versatile handle for further chemical transformations, including conversion into other functional groups such as carboxylic acids or tetrazoles. This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic procedures, nor for use in humans or animals. Researchers should consult the product's safety data sheet (SDS) and conduct all appropriate risk assessments prior to use. The information provided here is for informational purposes only and is not intended to be a comprehensive representation of all the compound's properties or potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2S B2877848 1-Cyanoethane-1-sulfonamide CAS No. 1248038-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanoethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVAMAVZNZLSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 1 Cyanoethane 1 Sulfonamide

Nucleophilic Reactivity of the Nitrile Group in 1-Cyanoethane-1-sulfonamide

The nitrile group in this compound is a versatile functional group that can participate in a variety of reactions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom in the carbon-nitrogen triple bond.

Nucleophilic Addition Reactions at the Carbon-Nitrogen Triple Bond

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of new functional groups. For instance, in the presence of a suitable catalyst, water can add across the triple bond to first form an imidic acid, which then tautomerizes to a more stable amide. Further hydrolysis can then lead to a carboxylic acid.

Another important class of nucleophilic additions involves organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions provide a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine. The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon, followed by hydrolysis of the resulting metalloimine.

NucleophileProduct after HydrolysisReaction Conditions
Water (H₂O)Carboxamide, Carboxylic AcidAcid or base catalysis
Alcohol (R'OH)Imidate, EsterAcid catalysis
Amine (R'NH₂)AmidineLewis acid catalysis
Grignard Reagent (R'MgX)KetoneAnhydrous ether/THF
Organolithium (R'Li)KetoneAnhydrous ether/THF
Hydride (e.g., from LiAlH₄)Primary AmineAnhydrous ether/THF

Reactivity at the Sulfonamide Moiety

The sulfonamide group is generally considered to be chemically robust. wikipedia.org However, it does possess reactive sites that can participate in important chemical transformations.

Role in Amide Bond Formation Analogs

The sulfonamide linkage is often considered a non-classical bioisostere of the amide bond. researchgate.net This is due to its similar geometry and ability to participate in hydrogen bonding. The sulfonamide N-H proton is more acidic than the corresponding amide proton, making it a stronger hydrogen bond donor. researchgate.net This property is crucial in the design of molecules that can mimic the interactions of peptides and proteins. Consequently, derivatives of this compound could be explored as building blocks for peptidomimetics, where the sulfonamide group replaces a native peptide bond to confer specific properties, such as resistance to enzymatic cleavage.

Potential for Substitution Reactions (e.g., Nucleophilic Substitution on Sulfonyl Chlorides to form Sulfonamides)

The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inwikipedia.orgresearchgate.net This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. While this compound is the product of such a reaction (from 1-cyanoethane-1-sulfonyl chloride and ammonia), the sulfonamide nitrogen itself can, under certain conditions, act as a nucleophile. For instance, deprotonation of the sulfonamide with a strong base would generate a sulfonamidate anion, which could then participate in alkylation or acylation reactions.

The formation of the precursor, 1-cyanoethane-1-sulfonyl chloride, is a critical step. Studies on cyanomethanesulfonyl chloride and its homologues have shown that these can be prepared and subsequently reacted with amines to yield the corresponding α-cyano sulfonamides. rsc.orgrsc.org

ReactantProductReaction Type
1-Cyanoethane-1-sulfonyl chloride + R'NH₂N-substituted-1-Cyanoethane-1-sulfonamideNucleophilic substitution
This compound + Strong Base1-Cyanoethane-1-sulfonamidate anionDeprotonation
1-Cyanoethane-1-sulfonamidate + R'XN-alkylated-1-Cyanoethane-1-sulfonamideNucleophilic substitution

Intermolecular Reactions Involving this compound and Related Entities

The dual functionality of this compound allows for its participation in a range of intermolecular reactions. The acidic α-proton is a key feature in this regard.

Sulfonamides derived from cyanomethanesulfonyl chloride, which are close analogs of this compound, have been shown to possess an acidic methylene (B1212753) group that can condense with aldehydes. rsc.orgrsc.org This reaction, likely a Knoevenagel-type condensation, would lead to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated sulfonamide.

Furthermore, the carbanion generated at the α-position can react with other electrophiles. For example, it could participate in Michael additions to α,β-unsaturated carbonyl compounds or undergo alkylation with alkyl halides. The specific outcomes of these reactions would depend on the reaction conditions and the nature of the electrophile.

Intermolecular reactions involving the sulfonamide group itself are also possible. For instance, the N-H bond can react with electrophiles under appropriate conditions. Additionally, in the context of transition-metal-catalyzed cross-coupling reactions, the sulfonamide nitrogen can be arylated or alkylated. bohrium.com

Structural Elucidation and Conformational Analysis of 1 Cyanoethane 1 Sulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. For a molecule like 1-cyanoethane-1-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for comprehensive characterization.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: In a typical ¹H NMR spectrum of a sulfonamide, the proton of the sulfonamide group (–SO₂NH–) characteristically appears as a singlet at a downfield chemical shift, generally in the range of 8.78 to 10.15 ppm. rsc.org Protons on the carbon atoms adjacent to the sulfonamide and cyano groups in this compound would exhibit specific splitting patterns and chemical shifts based on their electronic environment. For instance, studies on similar structures show that protons of primary amine groups can appear as singlets around 5.92-5.97 ppm. rsc.org Aromatic protons in related sulfonamide derivatives are typically observed in the region of 6.51 to 7.70 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. In related sulfonamide structures, carbon atoms of methoxy (B1213986) groups have been observed in the range of 55.39–56.06 ppm, while signals for aromatic carbons appear between 111.83 and 160.11 ppm. rsc.org The carbon atom of a carbonyl group in an acetamide (B32628) moiety has been identified at approximately 169.4 ppm. rsc.org For this compound, the carbon of the cyano group (C≡N) would have a characteristic chemical shift, as would the carbons of the ethane (B1197151) backbone.

A summary of typical NMR data for functional groups found in sulfonamides is presented below.

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HSulfonamide (–SO₂NH–)8.78 - 10.15 rsc.org
¹HAmine (–NH₂)5.92 - 5.97 rsc.org
¹HAromatic (Ar-H)6.51 - 7.70 rsc.org
¹³CAromatic (Ar-C)111.83 - 160.11 rsc.org
¹³CCarbonyl (C=O)~169.4 rsc.org
¹³CMethoxy (–OCH₃)55.39 - 56.06 rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For sulfonamides, the most prominent bands are due to the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org In sulfonamides containing an N-H bond, the stretching vibration ν(N–H) is also a key diagnostic peak. rsc.org The cyano group (C≡N) in this compound would be expected to show a sharp absorption band in the region of 2260-2220 cm⁻¹.

A table of characteristic IR absorption frequencies for sulfonamides is provided below.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1320 - 1310 rsc.org
Sulfonyl (SO₂)Symmetric Stretch1155 - 1143 rsc.org
Sulfonamide (S–N)Stretch914 - 895 rsc.org
Amine/Amide (N–H)Stretch3263 - 3231 rsc.org
Cyano (C≡N)Stretch2260 - 2220

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The PubChem database lists the molecular formula of this compound as C₃H₆N₂O₂S, with a monoisotopic mass of 134.01499861 Da. nih.gov High-resolution mass spectrometry would be used to confirm this exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of specific fragments such as SO₂ or the cyano group, which helps in confirming the connectivity of the atoms. Predicted collision cross-section values for different adducts of this compound have been calculated, which can be compared with experimental values from ion mobility-mass spectrometry. uni.lu

Property Value Source
Molecular FormulaC₃H₆N₂O₂SPubChem nih.gov
Monoisotopic Mass134.01499861 DaPubChem nih.gov
IUPAC Name1-cyanoethanesulfonamidePubChem nih.gov

Infrared (IR) Spectroscopy

X-ray Crystallographic Analysis of Sulfonamide-Containing Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on a wide range of sulfonamide derivatives. acs.orgacs.org

These studies reveal that the geometry around the sulfur atom in the sulfonamide group is typically tetrahedral. The S-N bond lengths in sulfonamides are generally around 1.656 Å, and the S-O bond lengths are approximately 1.422-1.427 Å. The crystal packing of sulfonamides is often dominated by hydrogen bonding interactions involving the sulfonamide N-H group and the sulfonyl oxygen atoms, leading to the formation of various supramolecular architectures such as chains and dimers. acs.orgacs.org In the solid state, the conformation of the sulfonamide group relative to other parts of the molecule is influenced by these intermolecular forces. nih.gov

Conformational Landscape and Tautomerism Studies

The biological activity of sulfonamides is often linked to their conformational preferences. researchgate.net The rotation around the S-N and S-C bonds gives rise to different conformers. Theoretical studies, often using Density Functional Theory (DFT), have been employed to investigate the rotational barriers and the relative stability of these conformers. cdnsciencepub.comcdnsciencepub.com The stability of different rotamers is highly dependent on the hybridization of the sulfonamide nitrogen atom. cdnsciencepub.comcdnsciencepub.com

Tautomerism is another important structural aspect of some sulfonamides. The sulfonamide moiety can potentially exist in equilibrium with its sulfonimide tautomer. rsc.orgrsc.org DFT calculations have shown that the energy difference between these two forms can be small, and the equilibrium can be influenced by the solvent polarity. rsc.orgrsc.orgiucr.org In the gas phase, the sulfonamide form is often favored, but in polar solvents, the preference can shift towards the sulfonimide tautomer. rsc.orgrsc.org This tautomeric equilibrium can be investigated using spectroscopic techniques like NMR and IR, as well as computational methods. rsc.orgiaea.org

Theoretical and Computational Chemistry Studies on 1 Cyanoethane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic properties of molecules. numberanalytics.com It is favored for its balance of accuracy and computational efficiency. In a typical study on 1-Cyanoethane-1-sulfonamide, DFT would be used to perform geometry optimization, where the lowest energy arrangement of the atoms (the equilibrium geometry) is found.

This process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For molecules like sulfonamides, a common and effective combination is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-type basis set. researchgate.netmdpi.com The inclusion of diffuse functions (the "+" symbols) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions (the "d" and "p") allow for more flexibility in describing bonding.

The calculations would yield key data such as the optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The stability of different conformers, which arise from rotation around single bonds (e.g., the C-S bond), could be compared based on their calculated absolute energies. researchgate.net

Interactive Table: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization

This table is illustrative and represents the type of data that would be generated from a DFT calculation. The values are not from a published study.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-C (cyano)~1.47 Å
Bond LengthC≡N~1.15 Å
Bond LengthC-S~1.85 Å
Bond LengthS=O~1.45 Å
Bond LengthS-N~1.65 Å
Bond AngleC-C-S~110°
Bond AngleO-S-O~120°
Bond AngleC-S-N~107°
Dihedral AngleN-S-C-C~60° (Staggered)

Once the geometry is optimized, further analysis can be performed to understand how electrons are distributed across the molecule. This is crucial for identifying reactive sites and understanding non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, bonding orbitals). researchgate.net This method provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom. For this compound, NBO analysis would reveal the highly polarized nature of the sulfonamide group, with significant negative charge on the oxygen and nitrogen atoms and a positive charge on the sulfur atom. It can also quantify the stabilizing energy associated with intramolecular interactions, such as hyperconjugation.

Mulliken Population Analysis: This is another method to partition the total electron density among the atoms in a molecule, providing a set of partial charges. ijaers.com While conceptually simpler than NBO, its results can be more dependent on the basis set used.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity. ijaers.comresearchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijaers.com For this compound, the HOMO would likely be localized on the sulfonamide group, while the LUMO might be associated with the cyano group's π* antibonding orbital.

Interactive Table: Hypothetical NBO Atomic Charges for this compound

This table is illustrative, showing the type of output from an NBO analysis. The values are not from a published study.

AtomElementPredicted NBO Charge (e)
S1Sulfur+2.4
O1, O2Oxygen-0.9
N (sulfonamide)Nitrogen-1.1
N (cyano)Nitrogen-0.5
C (central)Carbon+0.1
C (cyano)Carbon+0.1

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule or system of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that approximates the potential energy of the system.

For this compound, an MD simulation could model its behavior in a solvent, such as water. This would reveal:

Solvation Effects: How water molecules arrange around the polar sulfonamide and cyano groups.

Conformational Dynamics: The transitions between different rotational conformers in solution and their relative populations over time.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the sulfonamide's N-H and S=O groups and surrounding water molecules.

These simulations provide a bridge between the properties of a single molecule and its behavior in a more realistic, condensed-phase environment.

In Silico Approaches to Molecular Recognition and Binding Interactions

In silico methods, particularly molecular docking, are used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design. mdpi.com

If this compound were being investigated as a potential bioactive agent (for instance, as an enzyme inhibitor), molecular docking would be employed. The process involves:

Obtaining the 3D crystal structure of the target protein.

Placing the 3D structure of this compound (the ligand) into the protein's active site.

Using a scoring function to evaluate many possible binding poses and predict the most stable binding mode.

The output is a predicted binding affinity (or docking score), often expressed in kcal/mol, which estimates the strength of the interaction. mdpi.com The analysis also reveals the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket.

Interactive Table: Illustrative Molecular Docking Results for this compound

This table is a hypothetical example of docking results against potential biological targets. The values are not from a published study.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II2ABE-6.8His94, Thr199, Thr200
Cyclooxygenase-25KIR-7.2Arg120, Tyr355, Ser530
Dihydrofolate Reductase1DHF-6.5Ile50, Asp27, Phe31

Prediction of Spectroscopic Signatures through Computational Methods

Computational methods are highly effective at predicting spectroscopic properties, which can be used to interpret and validate experimental data. numberanalytics.commdpi.com

Infrared (IR) Spectroscopy: After a DFT geometry optimization, a frequency calculation can be performed. This calculation predicts the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. The resulting predicted IR spectrum can be compared with an experimental spectrum to confirm the structure and identify key functional groups. For this compound, strong predicted peaks would correspond to the S=O stretches (around 1350-1400 cm⁻¹), the N-H stretch (around 3300-3400 cm⁻¹), and the C≡N stretch (around 2250 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for atoms like ¹H and ¹³C can be calculated, which are then used to predict chemical shifts. These predicted NMR spectra are invaluable for assigning peaks in experimental spectra and confirming the connectivity of the molecule.

Interactive Table: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

This table illustrates how computational data is used to assign experimental spectroscopic peaks. The values are representative and not from a published study.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
C-H Stretch (aliphatic)29802975
C≡N Stretch22552252
S=O Asymmetric Stretch13701365
S=O Symmetric Stretch11801175
S-N Stretch930931

Derivatives and Analogs of 1 Cyanoethane 1 Sulfonamide: Design and Synthesis

Design Principles for Modulating Chemical Properties and Reactivity

The chemical and physical properties of derivatives of 1-cyanoethane-1-sulfonamide can be strategically modulated by introducing various functional groups. The core design principles revolve around altering the electronic and steric environment of the α-cyano sulfonamide moiety.

The acidity of the N-H proton on the sulfonamide can be fine-tuned by the substituents on the nitrogen atom. Electron-withdrawing groups increase the acidity, which can be crucial for biological activity or for facilitating certain chemical reactions. Conversely, electron-donating groups decrease acidity. The nitrile group, being a potent electron-withdrawing group, significantly influences the acidity of the adjacent C-H bond, making it susceptible to deprotonation and subsequent functionalization.

Alkylation and acylation of the sulfonamide nitrogen not only modify its acidity but also impact its hydrogen bonding capacity and lipophilicity. Introducing alkyl chains can enhance solubility in nonpolar environments, while acylation can introduce new interaction sites, such as additional hydrogen bond acceptors. ekb.eg The reactivity of the acyl group in N-acylsulfonamides can be further enhanced by introducing electron-withdrawing groups, like a cyano group, on the alkyl chain. nih.gov

The incorporation of the α-cyano sulfonamide core into heterocyclic rings, such as pyrazoles, pyrimidines, and thiazoles, is a powerful strategy to create structurally diverse molecules with a wide range of potential biological activities. This approach leverages the established pharmacological importance of these heterocyclic systems and combines it with the unique properties of the α-cyano sulfonamide fragment.

The synthesis of spirocyclic sultams, or cyclic sulfonamides, from nitrile precursors offers a route to conformationally constrained analogs. chemrxiv.org This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

Synthesis of Alkylated and Acylated Sulfonamide Derivatives

The synthesis of alkylated and acylated derivatives of this compound can be achieved through established methodologies for sulfonamide functionalization.

Alkylation: N-alkylation of sulfonamides can be accomplished using various alkylating agents in the presence of a base. organic-chemistry.org For instance, a manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported, which tolerates a range of functional groups, including nitriles. acs.orgacs.org This "borrowing hydrogen" approach offers a green alternative to traditional methods using alkyl halides.

Acylation: N-acylation of sulfonamides is commonly performed using acyl chlorides or anhydrides. ekb.eg Metal triflates, such as copper(II) triflate, have been shown to be effective catalysts for the acylation of sulfonamides with both acyl chlorides and anhydrides, tolerating functional groups like nitriles. tandfonline.com Another approach involves the use of N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride. semanticscholar.org This method is particularly useful for introducing acyl groups for which the corresponding acid chlorides are unstable or difficult to handle.

Derivative Type General Synthetic Method Key Reagents Representative Analogous Compounds Reference
N-AlkylsulfonamideManganese-catalyzed borrowing hydrogenMn(I) PNP pincer catalyst, Alcohol, Base (e.g., K₂CO₃)N-Benzyl-p-toluenesulfonamide acs.org
N-AcylsulfonamideCopper-catalyzed acylationCu(OTf)₂, Acyl chloride or AnhydrideN-Acetyl-p-toluenesulfonamide tandfonline.com
N-AcylsulfonamideAcylation with N-acylbenzotriazolesN-Acylbenzotriazole, NaHN-Benzoylbenzenesulfonamide semanticscholar.org

Development of Heterocyclic Derivatives Incorporating Cyano and Sulfonamide Moieties (e.g., Pyrazoles, Pyrimidines, Thiazoles)

The versatile reactivity of the α-cyano sulfonamide moiety allows for its incorporation into various heterocyclic systems.

Pyrazoles: A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group. While a direct synthesis from this compound is not explicitly reported, a plausible route would involve its conversion to a β-keto-α-cyano sulfonamide derivative, which could then be cyclized with a hydrazine.

Pyrimidines: Pyrimidines can be synthesized through various condensation reactions. A widely used method is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. rsc.orgresearchgate.netthieme-connect.de For instance, a metal-free synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones has been developed. rsc.org To synthesize a pyrimidine (B1678525) derivative of this compound, one could envision a strategy where the α-cyano sulfonamide is part of a three-carbon component that reacts with an amidine.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org To incorporate the this compound scaffold, a synthetic route could involve the preparation of an α-halo ketone derivative of the sulfonamide, which would then be cyclized with a suitable thioamide. Alternatively, thiazole derivatives bearing a sulfonamide moiety have been synthesized by reacting a sulfonamide-containing starting material with reagents to form the thiazole ring. jetir.orgiaea.orgresearchgate.net

Heterocycle General Synthetic Strategy Key Precursors Representative Analogous Structures Reference
PyrazoleCondensation/Cyclizationβ-Ketonitrile, Hydrazine5-Amino-3-phenyl-1H-pyrazole nih.govbeilstein-journals.org
PyrimidineAnnulation ReactionAmidine, α,β-Unsaturated Ketone2,4,6-Triphenylpyrimidine rsc.org
ThiazoleHantzsch Synthesisα-Haloketone, Thioamide2-Amino-4-phenylthiazole organic-chemistry.org

Synthesis of Spirocyclic Sultams and Related Cyclic Sulfonamides from Nitrile Precursors

Spirocyclic sultams are a class of conformationally restricted cyclic sulfonamides that have garnered interest in medicinal chemistry. A powerful method for their synthesis involves the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.govnih.gov This one-pot reaction utilizes a reducing agent, such as sodium borohydride (B1222165) in the presence of a nickel salt, to reduce the nitrile group to a primary amine, which then undergoes intramolecular sulfonylation to form the sultam ring. nih.govnih.govresearchgate.net

To apply this methodology to this compound, a precursor such as 1-cyanoethane-1-sulfonyl chloride or fluoride (B91410) would be required. This precursor could potentially be synthesized from 1-cyanoethane-1-thiol through oxidation and subsequent halogenation. The intramolecular reductive cyclization would then lead to a spirocyclic β-sultam. The synthesis of spirocyclic β- and γ-sultams has been successfully demonstrated using this approach with various cyclic cyano sulfonyl fluorides. nih.govnih.gov

Product Synthetic Method Key Intermediate Example of Spirocyclic Sultam Reference
Spirocyclic β-SultamIntramolecular Reductive Cyclizationα-Cyanoalkylsulfonyl FluorideSpiro[cyclopentane-1,3'- nih.govCurrent time information in Bangalore, IN.thiazetidine] 1',1'-dioxide nih.govnih.gov
Spirocyclic γ-SultamIntramolecular Reductive Cyclizationβ-Cyanoalkylsulfonyl FluorideSpiro[cyclohexane-1,3'-isothiazolidine] 1',1'-dioxide nih.govnih.gov

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, which possesses a chiral center at the α-carbon, controlling the stereochemistry is a critical aspect. The introduction of new stereocenters during derivatization reactions requires careful consideration of stereoselective synthetic methods.

For instance, in the alkylation of the α-carbon, the use of chiral auxiliaries or catalysts can direct the approach of the electrophile to one face of the enolate intermediate, leading to the preferential formation of one enantiomer or diastereomer. The stereoselective synthesis of β-substituted β-amino sulfones and sulfonamides has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines, demonstrating a powerful method for controlling stereochemistry in related systems. figshare.com

In the synthesis of heterocyclic derivatives, if the reaction creates a new stereocenter, the stereochemical outcome will depend on the reaction mechanism and the nature of the reactants and catalysts used. Diastereoselective reactions are often employed where a pre-existing stereocenter in the starting material influences the formation of a new stereocenter.

For spirocyclic sultams, the stereochemistry of the spiro-center is a key feature. The reductive cyclization approach may offer some degree of stereocontrol depending on the substrate and reaction conditions. The development of enantioselective variants of these cyclization reactions would be a significant advancement in the field.

Applications and Advanced Materials Science Potential of 1 Cyanoethane 1 Sulfonamide and Its Derivatives

Utility as Synthetic Building Blocks in Complex Molecule Synthesis

1-Cyanoethane-1-sulfonamide and its analogs are versatile synthetic intermediates. The presence of the electron-withdrawing cyano and sulfonamide groups activates the α-carbon, facilitating the formation of carbanions. These carbanions can then participate in a variety of carbon-carbon bond-forming reactions, making these compounds useful building blocks for more complex molecules. researchgate.netresearchgate.net

One notable application is in the synthesis of cyclic sulfonamides, known as sultams. The intramolecular cyclization of carbanions derived from cyano-substituted sulfonamides is a key strategy for constructing these heterocyclic systems. researchgate.netchemrxiv.org This approach, often referred to as the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction, allows for the creation of various fused and spirocyclic sultam structures. researchgate.netchemrxiv.org

Furthermore, the cyano group itself can be transformed into other functional groups. For instance, it can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, further expanding the synthetic utility of these compounds. vulcanchem.com The sulfonamide moiety can also be functionalized, for example, through N-alkylation or N-arylation, to introduce additional molecular diversity. organic-chemistry.org

Role in the Formation of Ionic Conducting Materials

Derivatives of this compound have potential applications in the development of ionic conducting materials. google.comgoogle.com.et The core principle behind this application lies in the creation of salts where the anionic charge is delocalized over a molecule containing strongly electron-withdrawing groups, such as sulfonyl and cyano groups. google.com This charge delocalization can lead to weakly coordinating anions, which in turn can enhance the mobility of the corresponding cations in a material, a key property for ionic conductivity.

Research in this area has explored various heterocyclic and acyclic anions with multiple electron-attracting substituents. google.comgoogle.com.et While direct studies on this compound for this specific application are not extensively documented, the fundamental properties of its derivatives, particularly the ability to stabilize a negative charge, align with the requirements for designing novel ionic conductors. google.com These materials are crucial for applications in batteries, fuel cells, and other electrochemical devices.

Catalytic Applications in Chemical Reactions

While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly those resulting from its use as a building block, can exhibit catalytic activity. For instance, metal complexes incorporating ligands derived from sulfonamides can act as catalysts in various organic transformations. jsynthchem.com

Development of Chemosensors for Anion Detection (e.g., Cyanide Sensing)

The development of chemosensors for the detection of specific anions is a significant area of research due to the importance of anions in biological and environmental systems. rsc.org Derivatives of this compound have potential in this field, particularly for the detection of anions like cyanide (CN⁻). nih.gov

The design of such chemosensors often involves a receptor unit that selectively binds to the target anion and a signaling unit that produces a detectable response, such as a change in color or fluorescence. rsc.orgrsc.org The sulfonamide group can act as a hydrogen bond donor, providing a binding site for anions. rsc.org The electronic properties of the molecule, influenced by the cyano group, can be tuned to modulate the signaling response upon anion binding.

For example, a chemosensor could be designed where the binding of a cyanide ion to a receptor derived from a this compound derivative disrupts the internal charge transfer within the molecule, leading to a noticeable change in its absorption or emission spectrum. nih.gov The selectivity of these sensors can be enhanced by tailoring the structure of the binding pocket to specifically accommodate the target anion. rsc.org

Precursor to Propylamines and Other Amines (via Reduction of Nitrile)

The nitrile group in this compound and its derivatives can be readily reduced to a primary amine. This transformation provides a straightforward route to propylamines and other more complex amines, which are valuable building blocks in organic synthesis and medicinal chemistry. nih.govrsc.org

The reduction of nitriles can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.gov The resulting amino group can then be further functionalized, allowing for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. For example, the resulting 1-amino-propane-1-sulfonamide derivatives could be used in the synthesis of more complex heterocyclic systems or as ligands for metal catalysts.

Potential in Plant Protecting Agents

Sulfonamides are a well-established class of compounds with applications in agriculture as herbicides and plant growth regulators. researchgate.net While specific data on this compound in this context is limited, its structural features suggest potential for development into new plant protecting agents.

Future Directions in Research on 1 Cyanoethane 1 Sulfonamide

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 1-Cyanoethane-1-sulfonamide is a primary area for future investigation. While traditional methods for sulfonamide synthesis, such as the reaction of a sulfonyl chloride with an amine, provide a basic framework, modern synthetic chemistry offers a plethora of more advanced and greener alternatives. nih.govacs.org

Future research should focus on adapting contemporary synthetic strategies to produce this compound and its derivatives. Key areas of exploration include:

Direct C-H Cyanation: Recent breakthroughs in the direct α-cyanation of sulfonamides offer a promising avenue. organic-chemistry.org Investigating the feasibility of applying such methods to ethanesulfonamide (B75362) or its precursors could provide a more direct and atom-economical route to the target molecule.

Electrochemical Synthesis: The use of electrochemistry for the synthesis of sulfonamides is a rapidly growing field. nih.govnih.gov Future studies could explore the electrochemical coupling of precursors containing the ethane-sulfonamide and cyano functionalities, potentially offering a mild and reagent-free synthetic pathway.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. acs.orgmdpi.com Developing a flow-based synthesis for this compound could enable its efficient and safe production, facilitating further research into its properties and applications. acs.org

Catalytic Methods: The use of transition metal catalysts for the formation of C-N and C-S bonds is well-established. researchgate.net Research into catalytic routes, such as the coupling of an appropriately substituted ethane (B1197151) precursor with a sulfonamide or cyanide source, could lead to highly efficient and selective synthetic protocols.

A comparative analysis of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Questions
Direct C-H CyanationAtom economy, reduced wasteSubstrate scope, regioselectivity, catalyst development
Electrochemical SynthesisMild conditions, reagent-freeElectrode materials, electrolyte optimization, reaction mechanism
Flow ChemistryScalability, safety, process controlReactor design, optimization of reaction parameters
Catalytic MethodsHigh efficiency, selectivityCatalyst selection, ligand design, reaction optimization

Table 1: Comparison of Potential Novel Synthetic Pathways for this compound

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. The interplay between the electron-withdrawing sulfonamide and nitrile groups is expected to impart unique reactivity to the α-carbon.

Future mechanistic studies should employ a combination of experimental and computational techniques to elucidate:

Reaction Intermediates: Identification and characterization of key intermediates in both the synthesis and subsequent reactions of this compound. This could involve spectroscopic techniques such as in-situ NMR and IR, as well as trapping experiments.

Kinetic Studies: Determination of reaction kinetics to understand the factors influencing reaction rates and to optimize reaction conditions.

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic structure of the molecule. researchgate.netmdpi.com Such studies can help to rationalize experimental observations and to predict the reactivity of related compounds. acs.org

Development of Structure-Reactivity Relationships

Systematic studies on the relationship between the structure of this compound derivatives and their chemical reactivity are essential for designing new molecules with tailored properties. By introducing various substituents on the ethyl chain or the sulfonamide nitrogen, researchers can modulate the electronic and steric properties of the molecule and observe the resulting changes in reactivity.

Future research in this area should focus on:

Synthesis of Analog Libraries: The creation of libraries of this compound analogs with diverse functional groups.

Quantitative Reactivity Studies: The use of kinetic experiments and computational analysis to quantify the effects of different substituents on reaction rates and equilibria. nih.gov

Correlation with Physicochemical Properties: Establishing correlations between structural modifications and key physicochemical properties such as pKa, lipophilicity, and solubility. acs.org

Integration with Emerging Chemical Technologies

The integration of this compound chemistry with emerging technologies can open up new possibilities for its synthesis and application. As previously mentioned, flow chemistry and electrochemistry are prime examples of technologies that could revolutionize the production of this compound. nih.govacs.orgmdpi.com

Further areas for exploration include:

Photocatalysis: The use of light to drive chemical reactions offers a green and sustainable approach. Investigating the potential for photocatalytic reactions involving this compound, such as C-H functionalization or cycloadditions, could lead to novel transformations.

Automated Synthesis: The use of automated synthesis platforms can accelerate the discovery and optimization of reactions and the synthesis of compound libraries for screening purposes.

Computational Design and Prediction of New Analogs

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. biointerfaceresearch.comnih.gov In the context of this compound, these methods can be used to:

Predict Reactivity and Properties: In silico screening of virtual libraries of analogs to predict their reactivity, stability, and physicochemical properties. researchgate.netmdpi.com

Design Molecules with Specific Functions: The computational design of new analogs with enhanced properties for specific applications, such as catalysis or materials science.

Guide Synthetic Efforts: The use of computational results to prioritize synthetic targets and to design more efficient synthetic routes.

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.
Molecular Dynamics (MD)Simulation of the behavior of the molecule in different environments (e.g., solvents, polymers).
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the properties of new analogs based on their structure.

Table 2: Potential Computational Approaches for the Study of this compound

Expansion into Diverse Chemical and Materials Applications

The unique combination of functional groups in this compound suggests its potential for a wide range of applications in both chemistry and materials science.

Future research should explore its use as:

A Building Block in Organic Synthesis: The reactive nature of the α-cyano sulfonamide moiety could be exploited for the synthesis of more complex molecules, including heterocycles and other functionalized compounds.

A Monomer for Polymer Synthesis: The nitrile and sulfonamide groups could serve as functional handles for polymerization reactions, leading to the creation of novel polymers with interesting properties. Research into the incorporation of sulfonamides into polymers is an active area. rsc.org

A Component of Functional Materials: The polarity and hydrogen bonding capabilities of the sulfonamide group, combined with the reactivity of the nitrile, could make this compound a useful component in the design of functional materials such as sensors, catalysts, or smart materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.